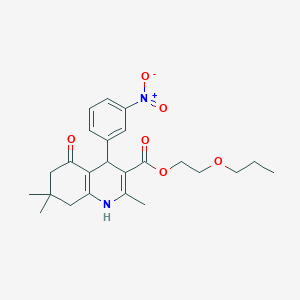![molecular formula C14H14N2O4 B5089770 ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate, also known as ethyl 3-[4-(N-acetylamino)phenyl]-2-cyanoacrylate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate in lab experiments is its ease of synthesis. It can be synthesized using a relatively simple multi-step reaction process. However, one of the limitations of using ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on further elucidating the mechanism of action of the compound. Additionally, research could be conducted to explore the potential use of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate in drug discovery and development. Finally, research could be conducted to explore the potential use of the compound in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate can be synthesized using a multi-step reaction process. The first step involves the reaction of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate cyanoacetate with 4-aminobenzophenone to form ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(aminophenyl)-2-oxo-3-oxopropyl]cyanoacetate. This intermediate product is then reacted with acetic anhydride to form ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(N-acetylamino)phenyl]-2-cyano-3-oxopropanoate.
Applications De Recherche Scientifique
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate has been extensively studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic chemistry, where it is used as a key intermediate in the synthesis of various compounds. It has also been studied for its potential use in drug discovery, as it has been shown to exhibit significant biological activity against various cell lines.
Propriétés
IUPAC Name |
ethyl 3-(4-acetamidophenyl)-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)12(8-15)13(18)10-4-6-11(7-5-10)16-9(2)17/h4-7,12H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANJCIFQYJKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
